Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Description
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a difluoromethyl group at position 2 and a propan-2-yl ester at position 2. The saturated 5H,6H,7H,8H-pyrazine ring confers conformational flexibility, while the difluoromethyl group introduces electron-withdrawing effects that modulate reactivity and bioavailability . This compound is structurally related to inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and aminopeptidase N, which are targets in oncology and immunology .
Properties
Molecular Formula |
C11H15F2N3O2 |
|---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
propan-2-yl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H15F2N3O2/c1-6(2)18-11(17)9-8(10(12)13)15-7-5-14-3-4-16(7)9/h6,10,14H,3-5H2,1-2H3 |
InChI Key |
KJSKSQNQHAHGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCNC2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s potential therapeutic properties are of great interest in medicinal chemistry.
Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]Pyrazine Core
2-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyrazine ()
- Structure : Replaces the difluoromethyl group with a trifluoromethyl group.
- Impact : The trifluoromethyl group enhances lipophilicity (logP increased by ~0.5 units) and metabolic stability compared to difluoromethyl, but may reduce solubility in aqueous media .
- Applications : Used in kinase inhibitor research due to stronger electron-withdrawing effects .
Benzyl 3-(Chloromethyl)-2-(Difluoromethyl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyrazine-7-Carboxylate ()
- Structure : Features a benzyl ester at position 7 and a chloromethyl group at position 3.
- The chloromethyl group introduces reactivity for further functionalization .
Variations in Ester Groups
Ethyl 2-(Propan-2-yl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyridine-3-Carboxylate ()
- Structure : Replaces the pyrazine ring with a pyridine ring and uses an ethyl ester.
- Impact : The pyridine ring increases aromaticity, enhancing π-π stacking interactions with biological targets. The ethyl ester reduces steric hindrance compared to propan-2-yl, improving solubility .
1-(Propan-2-yl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine ()
Functional Group Modifications
2-(1-Methyl-1H-Pyrazol-4-yl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyridin-3-Amine Hydrochloride ()
- Structure : Substitutes the difluoromethyl group with a pyrazole ring and adds an amine group.
- Impact: The pyrazole introduces hydrogen-bond donor/acceptor sites, enhancing binding to kinases. The amine group allows for salt formation (e.g., hydrochloride), improving aqueous solubility .
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : Introducing difluoromethyl groups (as in the target compound) requires specialized fluorination reagents, whereas trifluoromethyl analogues () are more accessible via trifluoromethylation .
- Biological Activity : The difluoromethyl group balances lipophilicity and electronic effects, making the compound a candidate for DHODH inhibition, while trifluoromethyl derivatives () are preferred for kinase targets .
- Solubility vs. Permeability : Propan-2-yl esters (target compound) offer a compromise between solubility and cell permeability compared to bulkier benzyl esters () .
Biological Activity
Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in cancer treatment and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluoromethyl group and an imidazo[1,2-a]pyrazine core. Its molecular formula is CHFNO, with a molecular weight of approximately 256.22 g/mol. The presence of fluorine atoms is believed to enhance its biological activity by improving binding affinity to target proteins.
Research indicates that imidazo[1,2-a]pyrazines function primarily as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, recent studies have highlighted the compound's role as an ENPP1 inhibitor , which is crucial for modulating immune responses. ENPP1 negatively regulates the cGAS-STING pathway—a critical pathway in cancer immunotherapy—by hydrolyzing 2'3'-cGAMP. By inhibiting ENPP1, this compound can potentially enhance the immune response against tumors.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against ENPP1. The IC50 value reported for this compound is approximately 5.70 nM , indicating high potency compared to other imidazo derivatives . Furthermore, it enhances the expression of downstream targets in the STING pathway such as IFNB1 and CXCL10.
In Vivo Studies
In vivo studies using murine models have shown that this compound improves antitumor efficacy when combined with anti-PD-1 antibodies. A notable study reported a tumor growth inhibition rate of 77.7% when administered at a dose of 80 mg/kg alongside anti-PD-1 treatment . These findings suggest that the compound not only acts as an effective therapeutic agent but also enhances the efficacy of existing immunotherapies.
Case Studies
Several case studies have been documented regarding the use of imidazo[1,2-a]pyrazine derivatives in clinical settings:
- ENPP1 Inhibition and Cancer Immunotherapy : A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives found that certain compounds significantly enhanced immune responses in cancer models by inhibiting ENPP1 .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds within this class suggested potential applications in treating resistant bacterial strains; however, specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. The introduction of fluorinated groups appears to enhance binding affinity and selectivity towards target enzymes such as ENPP1 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare imidazo[1,2-a]pyrazine derivatives like Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization reactions of prefunctionalized intermediates. For example, Claisen condensation of diketones with diethyl oxalate generates 1,3-diketoesters, which undergo cyclization with hydrazine derivatives to form the imidazo[1,2-a]pyrazine core . One-pot multi-step reactions (e.g., condensation followed by cyclization) are also effective, as demonstrated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using anhydrous solvents like DMF and reflux conditions . Catalysts such as carbonyldiimidazole (CDI) can enhance reaction efficiency .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer : Comprehensive spectroscopic analysis is critical:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazo[1,2-a]pyrazine ring protons resonate at δ 6.5–8.5 ppm, while methyl groups in the propan-2-yl ester appear as singlets near δ 1.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, difluoromethyl C-F bonds at 1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., HRMS-ESI validates the molecular formula within 5 ppm accuracy) .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?
- Methodological Answer : Standard antimicrobial assays include:
- Broth Microdilution : Tests bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) inhibition at concentrations ranging from 1–100 µg/mL, with MIC (Minimum Inhibitory Concentration) determination .
- Zone of Inhibition Assays : Agar diffusion methods using 6 mm discs impregnated with the compound (10–50 µg/disc) .
- Controls : Reference antibiotics (e.g., ampicillin, fluconazole) and solvent-only blanks ensure assay validity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways to identify energy barriers. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with experimental feedback loops to optimize solvent selection, temperature, and catalyst loading . Molecular dynamics simulations predict steric effects of substituents (e.g., difluoromethyl groups) on cyclization efficiency .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Standardize parameters (e.g., pH, inoculum size, incubation time) per CLSI guidelines .
- Compound Purity : Validate purity (>95%) via HPLC and elemental analysis to exclude confounding impurities .
- Strain Variability : Test across multiple microbial strains and include genetic profiling (e.g., antibiotic resistance genes) to contextualize results .
Q. What strategies enhance the pharmacological profile of imidazo[1,2-a]pyrazine derivatives through structural modification?
- Methodological Answer : Rational design approaches include:
- Core Scaffold Modulation : Introducing electron-withdrawing groups (e.g., difluoromethyl) to improve metabolic stability .
- Side-Chain Functionalization : Incorporating hydrazide-hydrazone moieties to enhance antimicrobial activity via hydrogen bonding with microbial targets .
- Lipophilicity Optimization : Adjust logP values (e.g., via SwissADME predictions) to balance membrane permeability and solubility .
Q. What advanced analytical techniques are used to study the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for imidazo[1,2-a]pyrazines) .
- Light Sensitivity Studies : Use UV-Vis spectroscopy to assess photodegradation rates under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
